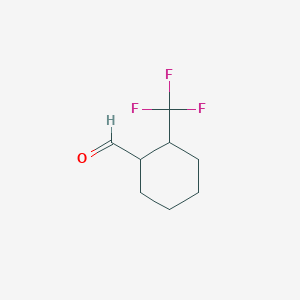
N~2~-(Trifluoroacetyl)asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(Trifluoroacetyl)asparagine is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The trifluoroacetyl group is introduced to the asparagine molecule, resulting in a compound with unique chemical properties. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Trifluoroacetyl)asparagine typically involves the reaction of asparagine with trifluoroacetic anhydride. The reaction is carried out in an aqueous medium under alkaline conditions to facilitate the introduction of the trifluoroacetyl group. The process can be summarized as follows:
Reactants: Asparagine and trifluoroacetic anhydride.
Conditions: Aqueous medium, alkaline pH.
Procedure: The reactants are mixed and allowed to react, resulting in the formation of N2-(Trifluoroacetyl)asparagine.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions helps achieve efficient production. The industrial method involves:
Reactors: Continuous flow reactors.
Control: Precise control of pH, temperature, and reactant concentrations.
Purification: Techniques such as crystallization and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(Trifluoroacetyl)asparagine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to release asparagine and trifluoroacetic acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions facilitate hydrolysis.
Oxidation/Reduction: Specific oxidizing or reducing agents are required, depending on the desired reaction.
Major Products Formed
Substitution: Various substituted derivatives of asparagine.
Hydrolysis: Asparagine and trifluoroacetic acid.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~2~-(Trifluoroacetyl)asparagine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein modification and stability.
Medicine: Investigated for potential therapeutic applications, including cancer treatment.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N2-(Trifluoroacetyl)asparagine involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and proteins, affecting their function. Key pathways include:
Protein Modification: The compound can modify proteins, altering their activity and stability.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction: Involved in cellular signaling pathways, influencing cell growth and differentiation.
Comparación Con Compuestos Similares
N~2~-(Trifluoroacetyl)asparagine is unique due to the presence of the trifluoroacetyl group. Similar compounds include:
N~2~-(Trifluoroacetyl)lysine: Another trifluoroacetylated amino acid with different biological properties
Propiedades
Número CAS |
35146-48-6 |
|---|---|
Fórmula molecular |
C6H7F3N2O4 |
Peso molecular |
228.13 g/mol |
Nombre IUPAC |
4-amino-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H7F3N2O4/c7-6(8,9)5(15)11-2(4(13)14)1-3(10)12/h2H,1H2,(H2,10,12)(H,11,15)(H,13,14) |
Clave InChI |
BJMXKMSTCRAHAJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)NC(=O)C(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d]isoxazol-6-yl)propan-2-amine](/img/structure/B15303329.png)
![Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B15303333.png)

![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)






![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)


![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
